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molecular formula C11H13NO B1628443 (4-Isocyanatobutyl)benzene CAS No. 77725-08-7

(4-Isocyanatobutyl)benzene

Cat. No. B1628443
M. Wt: 175.23 g/mol
InChI Key: WSOBVWCVIBTPPD-UHFFFAOYSA-N
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Patent
US07595403B2

Procedure details

Following the synthetic procedure of 4b′ as described in Example 17, isocyanate 4c′ (84% yield) was synthesized from 4-(phenyl)butylamine as an oil. 1H-NMR (CDCl3) δ1.61-1.78 (m, 4H), 2.66 (t, J=7.5 Hz, 2H), 3.32 (t, J=6.5 Hz, 2H), 7.17-7.23 (m, 3H), 7.26-7.32 (m, 2H).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N-:1]=[C:2]=[O:3].[C:4]1([CH2:10][CH2:11][CH2:12][CH2:13]N)[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1>>[N:1]([CH2:13][CH2:12][CH2:11][CH2:10][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)=[C:2]=[O:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N-]=C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N-]=C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)CCCCN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
N(=C=O)CCCCC1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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